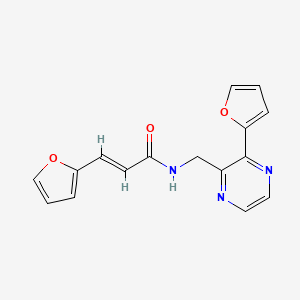

(E)-3-(furan-2-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide

Description

(E)-3-(Furan-2-yl)-N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)acrylamide is a synthetic acrylamide derivative characterized by two furan-2-yl substituents and a pyrazine-methyl backbone.

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c20-15(6-5-12-3-1-9-21-12)19-11-13-16(18-8-7-17-13)14-4-2-10-22-14/h1-10H,11H2,(H,19,20)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOGYKCCJYDSEI-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCC2=NC=CN=C2C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCC2=NC=CN=C2C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4O. Its structure includes:

- Furan ring : A five-membered aromatic ring containing oxygen.

- Pyrazine ring : A six-membered ring containing two nitrogen atoms.

- Acrylamide group : A functional group known for its reactivity and biological significance.

This unique combination of heterocycles contributes to the compound's diverse biological activities.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific enzymes or receptors, modulating their activity. Potential targets include:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Binding : It could bind to receptors associated with various biological processes, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that compounds with furan and pyrazine moieties often possess antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi.

Anticancer Properties

Preliminary investigations suggest that this compound may exhibit anticancer activity. The presence of the acrylamide group is particularly noteworthy, as acrylamides are known to interfere with cancer cell proliferation.

Anti-inflammatory Effects

Research into related compounds has indicated potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial effects of furan-containing compounds, revealing significant activity against Staphylococcus aureus. |

| Study 2 | Explored the anticancer potential of acrylamide derivatives, noting reduced viability in cancer cell lines treated with similar compounds. |

| Study 3 | Analyzed the anti-inflammatory properties of pyrazine derivatives, suggesting a reduction in pro-inflammatory cytokines. |

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Influence : Replacement of furan with thiophene (e.g., DM497 vs. DM490) alters electronic properties and bioactivity. Thiophene’s larger atomic radius and polarizability enhance interactions with hydrophobic enzyme pockets .

- Substituent Effects : The 4-sulfamoylphenyl group in (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide enhances solubility and target engagement in viral helicases, whereas morpholine or pyridine groups improve pharmacokinetic profiles .

- Synthetic Flexibility : Acrylamide derivatives are typically synthesized via condensation reactions (e.g., acryloyl chloride with amines) or Mannich reactions, with yields ranging from 78% to 82% for optimized protocols .

Pharmacological Comparisons

- Antiviral Activity : (E)-3-(Furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide inhibits SARS-CoV nsp13 helicase/ATPase (IC₅₀: 2.3–13.0 µM), comparable to bananin derivatives but with higher specificity . In contrast, pyrazine-methyl analogs (like the query compound) may target similar viral machinery but lack reported data.

- Antinociceptive Activity: DM497 (thiophene analog) exhibits potent antinociception via α7 nAChR modulation and CaV2.2 channel inhibition, whereas DM490 (furan analog) antagonizes these effects, highlighting substituent-dependent efficacy .

Physicochemical and ADMET Properties

- Solubility : Sulfamoyl and morpholine groups enhance aqueous solubility compared to alkyl or aryl substituents .

- Melting Points : Morpholine derivatives (e.g., 27a: 218–219°C) exhibit higher melting points than alkyl-substituted analogs (e.g., 4412: 185–186°C), correlating with crystallinity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.